(3S)-N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S)-N-(oxetan-3-yl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-2-8-3-6(1)9-7-4-10-5-7;;/h6-9H,1-5H2;2*1H/t6-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXREQMOSFRTNI-ILKKLZGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2COC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1NC2COC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the oxetane group. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3S)-N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction could produce different amine derivatives.
Scientific Research Applications
(3S)-N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound with diverse applications in scientific research, including use as a building block in complex organic molecule synthesis, a biochemical probe in receptor studies, a pharmaceutical intermediate in drug development, and in the production of specialty chemicals and materials. Its molecular formula is C7H16Cl2N2O, and it typically exists as a dihydrochloride salt to enhance its stability and solubility .
Scientific Research Applications
This compound is a chiral amine compound with an oxetane and a pyrrolidine ring. The mechanism of action of (S)-N-(Oxetan-3-yl)pyrrolidin-3-amine involves interaction with molecular targets like enzymes or receptors. The oxetane ring enhances binding affinity and specificity, and the pyrrolidine ring can modulate the compound’s pharmacokinetic properties.
Chemistry
This compound is used as a building block in synthesizing complex organic molecules. The synthesis of (S)-N-(Oxetan-3-yl)pyrrolidin-3-amine typically involves the formation of the oxetane ring through cyclization reactions involving epoxides and aldehydes, formation of the pyrrolidine ring via cyclization of amino alcohols or reductive amination of pyrrolidines, and coupling of the oxetane and pyrrolidine rings through nucleophilic substitution or other reactions.
Biology
The compound is investigated for its potential as a biochemical probe or ligand in receptor studies. Its biological activity is linked to its ability to interact with specific enzymes and receptors, with the oxetane group enhancing binding affinity and the pyrrolidine moiety modulating pharmacokinetic properties.
Medicine
It is explored as a pharmaceutical intermediate in developing new drugs. Preliminary studies suggest the compound may influence various biochemical pathways, making it a candidate for pharmacological studies.
Industry
This compound is utilized in the production of specialty chemicals and materials. Industrial production may involve optimized synthetic routes utilizing catalysts and specific reaction conditions to enhance yield and purity.
Reactions
This compound can undergo several types of reactions:
- Oxidation It can undergo oxidation reactions, particularly at the amine group, forming oxides or other derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate. Major oxidation products include oxides or hydroxylamines.
- Reduction Reduction reactions can target the oxetane ring, leading to ring-opening and formation of linear amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used, yielding linear amines or alcohols.
- Substitution Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions, resulting in N-substituted derivatives.
Mechanism of Action
The mechanism of action of (3S)-N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The oxetane and pyrrolidine moieties can interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Structural Diversity : Substitutions (e.g., oxetane, nitrobenzyl, pyrimidine) significantly alter physicochemical properties and target interactions. For example, the oxetane group in the target compound enhances metabolic stability compared to unsubstituted analogues .
Stereochemical Impact : The (3S) configuration is critical for receptor binding. For instance, (S)-pyrrolidin-3-amine dihydrochloride (similarity score 1.00 to the target compound) is a common intermediate, while (R)-isomers exhibit divergent pharmacological profiles .
Applications : Oxetane-substituted derivatives are prioritized in CNS drug discovery due to their blood-brain barrier permeability, whereas pyrimidine or nitrobenzyl analogues are explored in oncology and kinase inhibition .
Biological Activity
(3S)-N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride, with the CAS number 2173637-22-2, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, which include an oxetane ring and a pyrrolidine moiety. This article explores its biological activity, potential applications, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 215.12 g/mol. The compound appears as a brown solid and has a purity of 97% .
Preliminary studies indicate that this compound may interact with specific enzymes and receptors, potentially functioning as an enzyme inhibitor or receptor modulator. The oxetane group contributes to its reactivity and biological profile, making it a candidate for further pharmacological investigations .
Biological Activity
Research findings suggest that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases where these pathways are dysregulated.
- Cell Proliferation : In vitro studies have demonstrated that this compound can affect cell proliferation rates in various cancer cell lines. For instance, it has shown significant apoptosis induction in MDA-MB-231 breast cancer cells when tested at specific concentrations .
- Pharmacokinetics : Initial pharmacokinetic studies indicate favorable properties such as solubility and stability, which are crucial for drug development .
Case Studies
Several case studies highlight the biological activity of this compound:
Case Study 1: Cancer Cell Lines
In a study involving multiple breast cancer cell lines (MDA-MB-231, Hs 578T), the compound was tested for its ability to induce apoptosis. The results indicated a dose-dependent increase in apoptotic markers, suggesting potential as an anticancer agent .
Case Study 2: Enzyme Interaction
Research focusing on enzyme interactions revealed that this compound could inhibit specific kinases involved in cancer progression, further supporting its role as a therapeutic candidate.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (3S)-N-(oxetan-3-yl)pyrrolidin-3-amine dihydrochloride with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved using chiral pool strategies starting from (S)-pyrrolidin-3-amine. Key steps include Boc protection of the amine, coupling with oxetan-3-yl derivatives via reductive amination or nucleophilic substitution, and subsequent deprotection. The dihydrochloride salt is formed by treating the free base with HCl in solvents like ethanol or dichloromethane. Purity (>95%) is confirmed via chiral HPLC .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Structural Elucidation : Use ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., oxetane ring protons at δ 4.5–5.0 ppm).
- Purity Analysis : Chiral HPLC with a polar organic phase (e.g., hexane/isopropanol) and LC-MS (ESI+) for molecular ion confirmation ([M+H]+ ≈ 187.1 for free base).
- Salt Stoichiometry : Elemental analysis (C, H, N, Cl) to validate the dihydrochloride formulation .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing and synthesis.
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station immediately.
- Storage : Airtight container in a dry, cool environment (20–25°C) to prevent hydrolysis .
Advanced Research Questions
Q. How does stereochemistry influence biological activity in receptor binding assays?
- Methodological Answer :
- Comparative Assays : Test (3S) vs. (3R) enantiomers in radioligand displacement assays (e.g., mGlu receptor binding). Use nonlinear regression to calculate Ki values.
- Structural Insights : Molecular docking (e.g., AutoDock Vina) to compare binding poses. The (3S) configuration often enhances hydrogen bonding with residues like Asp312 in mGlu5 receptors .
Q. How to resolve contradictions in solubility data across solvent systems?
- Methodological Answer :
- Phase Solubility Studies : Test solubility in USP buffers (pH 1.2–7.4) and co-solvents (e.g., DMSO, PEG-400).
- Aggregation Analysis : Dynamic light scattering (DLS) to detect particulates (>100 nm).
- Degradation Checks : HPLC-UV at 254 nm to rule out hydrolysis byproducts (e.g., oxetane ring opening) .
Q. What strategies optimize structure-activity relationships (SAR) for pharmacological profiles?
- Methodological Answer :
- Analog Synthesis : Replace oxetan-3-yl with azetidine or THF derivatives. Assess potency via IC50 in functional assays (e.g., cAMP modulation).
- ADME Profiling : Measure logP (shake-flask method) and polar surface area (PSA) to prioritize compounds with logP <3 and PSA <90 Ų for oral bioavailability.
- In Vivo Correlation : Use PK/PD models in rodent studies to link in vitro potency to efficacy .
Q. How to analyze stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to 0.1M HCl (40°C, 24h), NaOH (pH 12), and oxidative conditions (3% H2O2). Monitor degradation via UPLC-MS.
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at 25°C from accelerated stability data (40–60°C) .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values for kinase inhibition?
- Methodological Answer :
- Assay Validation : Ensure consistent ATP concentrations (e.g., 1 mM for VEGFR2 assays) and enzyme sources (recombinant vs. cell lysates).
- Data Normalization : Use internal controls (e.g., staurosporine) and statistical tools (e.g., Grubbs’ test) to identify outliers .
Q. Why do computational predictions of solubility conflict with experimental data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
